This compound falls under the category of nitroimidazoles, which are known for their significant biological activities, particularly in medicinal chemistry. The presence of the imidazooxazine core structure allows for diverse interactions with biological targets, making it a subject of interest for research in anti-infective applications .
The synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be achieved through various methods:
These synthetic routes have been optimized to yield high enantioselectivities and good to excellent yields of the target compound.
The molecular structure of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol features several key components:
The compound's unique structural features allow it to interact effectively with various biological molecules, which is essential for its pharmacological properties .
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exhibits notable chemical reactivity:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol primarily involves interference with essential metabolic pathways in pathogens such as Mycobacterium tuberculosis.
Research indicates that this compound may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes critical for pathogen survival. Specifically, studies have shown that derivatives of this compound exhibit promising results against visceral leishmaniasis and tuberculosis by targeting specific metabolic pathways within these microorganisms .
The physical and chemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:
These properties are significant as they affect the compound's pharmacokinetics and bioavailability in therapeutic applications .
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific applications:
The compound is systematically named as (R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, reflecting its fused bicyclic structure and absolute stereochemistry. The parent heterocycle consists of an imidazole ring fused to a 1,3-oxazine ring, with the nitro group (-NO₂) at position 2 of the imidazole moiety. The stereogenic center at carbon 6 (C6) bears a hydroxyl group (-OH) and adopts an R configuration, as confirmed by chiral synthesis and crystallography [3] [9]. This enantiomeric designation is critical for biological activity, as the S-enantiomer (CAS 187235-08-1) exhibits distinct physicochemical and pharmacological properties [6]. The compound is also known by the synonym (6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol in chemical databases [9].
The compound has the molecular formula C₆H₇N₃O₄, with a molecular weight of 185.14 g/mol [3] [4] [9]. Key experimentally determined and predicted physicochemical properties include:
Table 1: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.91 ± 0.1 g/cm³ | Predicted [9] |
Boiling Point | 446.2 ± 55.0 °C | Predicted at 760 mmHg [9] |
Melting Point | 126.5–128.5 °C | For crystalline form [8] |
pKa | 13.21 ± 0.20 | Predicted (hydroxyl group) [9] |
LogP | -0.4554 | Calculated partition coefficient [7] |
Solubility in Water | ~10 μg/mL | Thermodynamic solubility limit [8] |
Storage Stability | 2–8°C (sealed, dark) | Recommended [2] |
The high density (1.91 g/cm³) reflects efficient crystal packing, while the low aqueous solubility aligns with related antitubercular nitroimidazoles like PA-824 [8]. The compound is typically stored at 2–8°C under inert conditions due to sensitivity to light and moisture .
Nuclear Magnetic Resonance (NMR):1H and 13C NMR data provide detailed structural validation. Key signals include:
Table 2: Key NMR Assignments
Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C6-OH | 5.20 | – | Broad singlet |
C6-H | 4.70 | 68.5 | Multiplet |
C7-H₂ | 3.60–3.80 | 54.2 | Doublet |
C3-H (imidazole) | 8.10 | 136.7 | Singlet |
Infrared (IR) Spectroscopy:Characteristic peaks include:
Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 186.05 [M+H]⁺ (calculated for C₆H₇N₃O₄⁺: 186.05), with fragmentation peaks at m/z 168.02 [M-H₂O]⁺ and 140.03 [M-NO₂]⁺ [9]. The InChIKey (HMFPMGBWSFUHEN-SCSAIBSYSA-N
) confirms stereochemistry and enables database searches [3] .
Single-crystal X-ray diffraction reveals a pseudoequatorial conformation of the C6 hydroxyl group in the R-enantiomer, contrasting with the pseudoaxial orientation in the S-enantiomer [3] [8]. The crystal lattice belongs to the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.42 Å, b = 10.38 Å, c = 12.56 Å. The fused imidazo[2,1-b][1,3]oxazine ring adopts a half-chair conformation, with the nitro group coplanar with the imidazole ring (torsion angle < 5°) [8].
Table 3: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Volume | 968 ų |
Packing Density | 1.55–1.59 g/cm³ |
Hydrogen Bonding | O-H⋯O (2.87 Å), N-H⋯O (3.02 Å) |
The solid-state packing exhibits antiparallel stacking of nitroimidazole rings and intermolecular O-H⋯O hydrogen bonds involving the C6 hydroxyl group [8]. Despite the pseudoequatorial orientation, the R-enantiomer’s solubility remains low (~10 μg/mL) due to efficient crystal packing, as evidenced by similar packing densities (1.55–1.59 g/cm³) in both R- and S-methyl analogs of PA-824 [8]. Computational studies (density functional theory) confirm that the pseudoequatorial conformation is energetically favored in solution by 1.2 kcal/mol compared to pseudoaxial, aligning with crystallographic observations [8] [10].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4